Cas no 1019102-60-3 (4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide)
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
- AKOS024492900
- VU0631988-1
- F5036-0171
- 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 1019102-60-3
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- Inchi: 1S/C18H20N6O4S/c1-11-10-15(22-23(11)2)17-20-21-18(28-17)19-16(25)12-4-8-14(9-5-12)29(26,27)24(3)13-6-7-13/h4-5,8-10,13H,6-7H2,1-3H3,(H,19,21,25)
- InChI Key: DGZLOTXRQJZSJH-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2C=C(C)N(C)N=2)O1)(=O)C1=CC=C(S(N(C2CC2)C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 416.12667431g/mol
- Monoisotopic Mass: 416.12667431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 704
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 132Ų
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5036-0171-2μmol |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0171-5μmol |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0171-10μmol |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0171-20μmol |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0171-1mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0171-2mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0171-3mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0171-4mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0171-5mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0171-10mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
1019102-60-3 | 10mg |
$79.0 | 2023-09-10 |
4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Introduction to Compound with CAS No. 1019102-60-3 and Its Applications in Chemical Biology
Compound with the CAS number 1019102-60-3 is a sophisticated molecule that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. The molecular formula, 4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, represents a complex arrangement of atoms that contributes to its distinct chemical behavior and potential biological activities. This compound has been the subject of extensive research, particularly in the development of novel therapeutic agents and the exploration of new biochemical pathways.
The structural framework of this compound includes several key functional groups that are known to play critical roles in biological interactions. The presence of a cyclopropyl(methyl)sulfamoyl moiety suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions. Additionally, the benzamide group is a well-known pharmacophore that is frequently incorporated into drug molecules due to its ability to modulate enzyme activity and receptor binding. The nitrogen-containing heterocycles, specifically the 1,5-dimethyl-1H-pyrazol-3-yl and 1,3,4-oxadiazol-2-yl groups, add further complexity to the molecule and may contribute to its binding affinity and selectivity.
In recent years, there has been a growing interest in the development of small molecules that can modulate the activity of enzymes and receptors involved in inflammatory and immunological processes. The compound with CAS No. 1019102-60-3 has been investigated for its potential role in these areas. Studies have shown that the benzamide derivative can interact with various biological targets, leading to modulation of inflammatory pathways. Specifically, the cyclopropyl(methyl)sulfamoyl group has been found to influence the binding affinity of the molecule to certain enzymes, thereby affecting their catalytic activity.
The incorporation of the 1,5-dimethyl-1H-pyrazol-3-yl group into the molecular structure has also been associated with enhanced biological activity. This moiety is known to stabilize the molecule in solution and improve its bioavailability. Furthermore, the 1,3,4-oxadiazol-2-yl group contributes to the overall electronic properties of the molecule, which can influence its interaction with biological targets. These structural features make this compound a promising candidate for further investigation in drug discovery.
One of the most intriguing aspects of this compound is its potential application in oncology research. Preclinical studies have indicated that it can inhibit the activity of certain kinases that are overexpressed in cancer cells. The benzamide group, in particular, has been shown to interfere with signal transduction pathways that are critical for tumor growth and progression. Additionally, the presence of nitrogen-containing heterocycles suggests that this compound may be able to cross the blood-brain barrier, making it a viable candidate for treating central nervous system disorders.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex molecular framework. These methods allow for precise control over regioselectivity and stereoselectivity, which are essential for achieving biologically active derivatives.
In conclusion, compound with CAS No. 1019102-60-3 represents a significant advancement in chemical biology research due to its unique structure and potential biological activities. The combination of functional groups such as cyclopropyl(methyl)sulfamoyl, benzamide, 1,5-dimethyl-1H-pyrazol-3-yl, and 1,3,4-oxadiazol-2-yl contributes to its distinct chemical behavior and makes it a promising candidate for further investigation in drug discovery. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in developing novel therapeutic agents for various diseases.
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